Guanosine diphos-phate
Overview
Description
Guanosine diphosphate is a nucleoside diphosphate, an ester of pyrophosphoric acid with the nucleoside guanosine. It consists of a pyrophosphate group, a pentose sugar ribose, and the nucleobase guanine . Guanosine diphosphate is a product of guanosine triphosphate dephosphorylation by GTPases, which are involved in signal transduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine diphosphate can be synthesized from guanosine triphosphate through enzymatic dephosphorylation. The reaction involves the hydrolysis of the terminal phosphate group of guanosine triphosphate, facilitated by GTPase enzymes . The reaction conditions typically include the presence of water and specific active site residues in the enzyme that stabilize the transition state .
Industrial Production Methods: In industrial settings, guanosine diphosphate can be produced using recombinant Escherichia coli strains engineered to overexpress enzymes involved in the biosynthetic pathway of guanosine nucleotides . This method involves fed-batch fermentation processes to enhance the production yield of guanosine diphosphate .
Types of Reactions:
Hydrolysis: Guanosine diphosphate can undergo hydrolysis to form guanosine monophosphate and inorganic phosphate.
Phosphorylation: It can be phosphorylated back to guanosine triphosphate by pyruvate kinase and phosphoenolpyruvate.
Common Reagents and Conditions:
Hydrolysis: Water and specific GTPase enzymes are required for the hydrolysis reaction.
Phosphorylation: Pyruvate kinase and phosphoenolpyruvate are used for the phosphorylation reaction.
Major Products:
Hydrolysis: Guanosine monophosphate and inorganic phosphate.
Phosphorylation: Guanosine triphosphate.
Scientific Research Applications
Guanosine diphosphate has a wide range of applications in scientific research:
Mechanism of Action
Guanosine diphosphate exerts its effects by acting as a regulator in the activity of GTPases. GTPases function as molecular switches, cycling between an active guanosine triphosphate-bound state and an inactive guanosine diphosphate-bound state . The interconversion between guanosine diphosphate and guanosine triphosphate is tightly controlled and serves as a molecular timer for signal transduction pathways . When an extracellular signal triggers the activation of a G-protein coupled receptor, the associated G-protein exchanges its bound guanosine diphosphate for guanosine triphosphate, leading to a conformational change and activation of downstream signaling cascades .
Comparison with Similar Compounds
Adenosine diphosphate: Similar to guanosine diphosphate, adenosine diphosphate is a nucleoside diphosphate involved in energy transfer and signal transduction.
Cytidine diphosphate: Another nucleoside diphosphate, cytidine diphosphate, plays a role in lipid metabolism and cell signaling.
Uniqueness of Guanosine Diphosphate: Guanosine diphosphate is unique in its specific role in regulating GTPase activity and its involvement in signal transduction pathways . Unlike adenosine diphosphate and cytidine diphosphate, guanosine diphosphate is specifically involved in the activation and deactivation of G-proteins, which are critical for various cellular responses .
Properties
IUPAC Name |
[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O11P2/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWNDRXFNXRZMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O11P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861830 | |
Record name | 2-Amino-9-{5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00861830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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